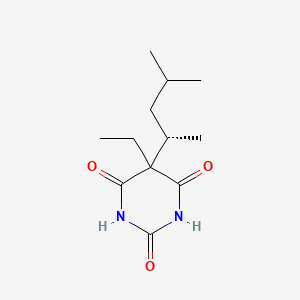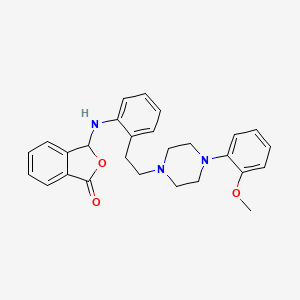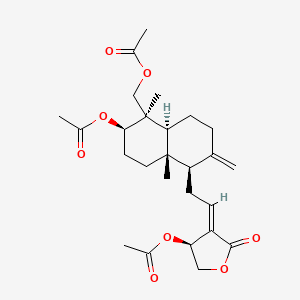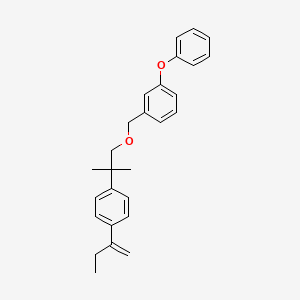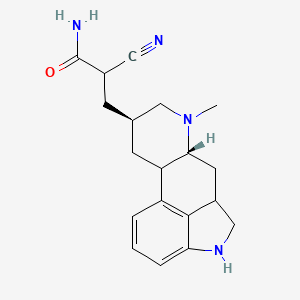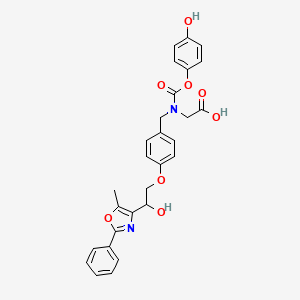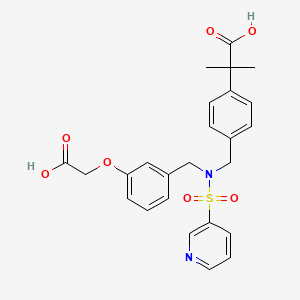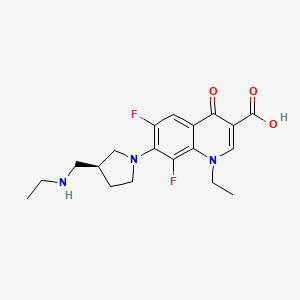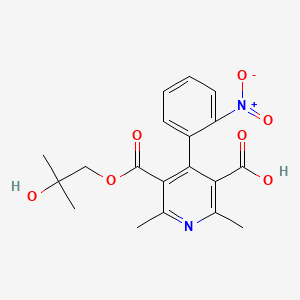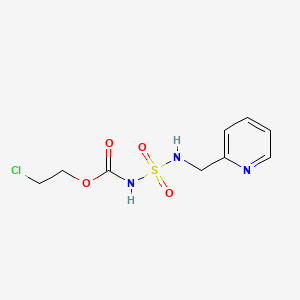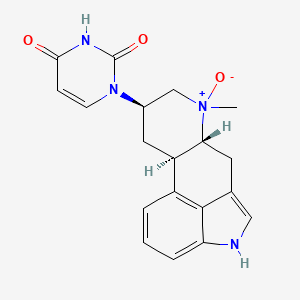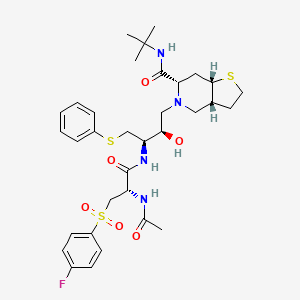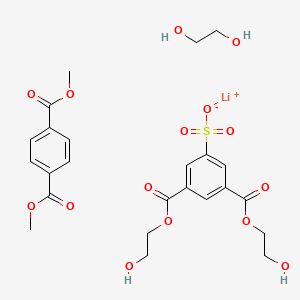
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol typically involves multiple steps. The process begins with the preparation of the individual components, which are then combined under specific reaction conditions. For example, the synthesis may involve esterification reactions to form the ester groups, followed by sulfonation to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary or secondary alcohols .
Applications De Recherche Scientifique
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Potassium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
Uniqueness
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced reactivity or stability. This makes it distinct from similar compounds that contain other cations like sodium or potassium .
Propriétés
Numéro CAS |
176022-97-2 |
|---|---|
Formule moléculaire |
C24H29LiO15S |
Poids moléculaire |
596.5 g/mol |
Nom IUPAC |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C12H14O9S.C10H10O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);3-6H,1-2H3;3-4H,1-2H2;/q;;;+1/p-1 |
Clé InChI |
ZWVRELITSICSSV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


